

In Vivo Studies of Isogranulatimide in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: **Isogranulatimide**

Cat. No.: **B8811538**

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Disclaimer: As of late 2025, there are no publicly available in vivo studies of **Isogranulatimide** in animal models. The following application notes and protocols are therefore provided as a generalized guide for researchers and drug development professionals based on the known in vitro activity of **Isogranulatimide** as a Checkpoint Kinase 1 (Chk1) inhibitor. The experimental designs and data tables are templates to be adapted and populated with data generated from future in vivo research.

Introduction

Isogranulatimide is a marine alkaloid that, along with its isomer Granulatimide, has been identified as an inhibitor of Checkpoint Kinase 1 (Chk1).^{[1][2]} Chk1 is a critical component of the DNA damage response pathway, and its inhibition in cancer cells, particularly those with p53 mutations, can lead to increased sensitivity to DNA-damaging chemotherapeutic agents. This makes **Isogranulatimide** a compound of interest for anticancer drug development. These application notes provide a framework for the preclinical in vivo evaluation of **Isogranulatimide**, focusing on antitumor efficacy, pharmacokinetics, and toxicity in rodent models.

Data Presentation

The following tables are templates for the structured presentation of quantitative data from in vivo studies of **Isogranulatimide**.

Table 1: Antitumor Efficacy of **Isogranulatimide** in a Human Tumor Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm ³) ± SEM (Day X)	Tumor Growth Inhibition (%)	Mean Tumor Weight (mg) ± SEM (End of Study)
Vehicle Control	-	Daily	N/A		
Chemotherapy Agent					
Isogranulatimide					
Chemotherapy Agent + Isogranulatimide					

Table 2: Pharmacokinetic Parameters of **Isogranulatimide** in Mice

Parameter	Route of Administration: Intravenous	Route of Administration: Oral
Dose (mg/kg)		
Cmax (ng/mL)		
Tmax (h)		
AUC (0-t) (ngh/mL)		
AUC (0-inf) (ngh/mL)		
Half-life (t _{1/2}) (h)		
Clearance (CL) (mL/h/kg)		
Volume of Distribution (Vd) (L/kg)		
Bioavailability (%)	N/A	

Table 3: Acute Toxicity Profile of **Isogranulatimide** in Rats

Dose (mg/kg)	Observatio n Period (Days)	Clinical Signs of Toxicity	Body Weight Change (%)	Mortality	Gross Pathologica l Findings
Vehicle Control	14				
Low Dose	14				
Mid Dose	14				
High Dose	14				

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of **Isogranulatimide**, alone and in combination with a standard chemotherapeutic agent, in a subcutaneous human tumor xenograft model.

Materials:

- Human cancer cell line with a p53 mutation (e.g., HT29 colon carcinoma)
- Female athymic nude mice (6-8 weeks old)
- **Isogranulatimide** (formulated in a suitable vehicle)
- Standard chemotherapeutic agent (e.g., Irinotecan)
- Vehicle for drug formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
- Calipers
- Sterile syringes and needles

Procedure:

- Cell Culture and Implantation:
 - Culture the selected human cancer cell line under standard conditions.
 - Harvest cells and resuspend in a sterile medium/Matrigel mixture.
 - Subcutaneously inject 5×10^6 cells into the right flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of $100-150 \text{ mm}^3$, randomize mice into treatment groups ($n=8-10$ mice per group).
- Drug Administration:

- Administer **Isogranulatimide** and the chemotherapeutic agent according to the dosing schedule outlined in Table 1. Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.).
- The vehicle control group should receive the same volume of the formulation vehicle.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight every 2-3 days.
 - Monitor the animals for any signs of toxicity.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
 - At the end of the study, euthanize the mice, and excise and weigh the tumors.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of **Isogranulatimide** in mice following intravenous and oral administration.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **Isogranulatimide** (formulated for i.v. and oral administration)
- Blood collection tubes (e.g., heparinized capillaries)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

- Dosing:

- Administer a single dose of **Isogranulatimide** to two groups of mice via intravenous (tail vein) and oral (gavage) routes.
- Blood Sampling:
 - Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
- Bioanalysis:
 - Quantify the concentration of **Isogranulatimide** in the plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the pharmacokinetic parameters listed in Table 2 using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: Acute Toxicity Study in Rats

Objective: To evaluate the acute toxicity of **Isogranulatimide** in rats after a single high dose.

Materials:

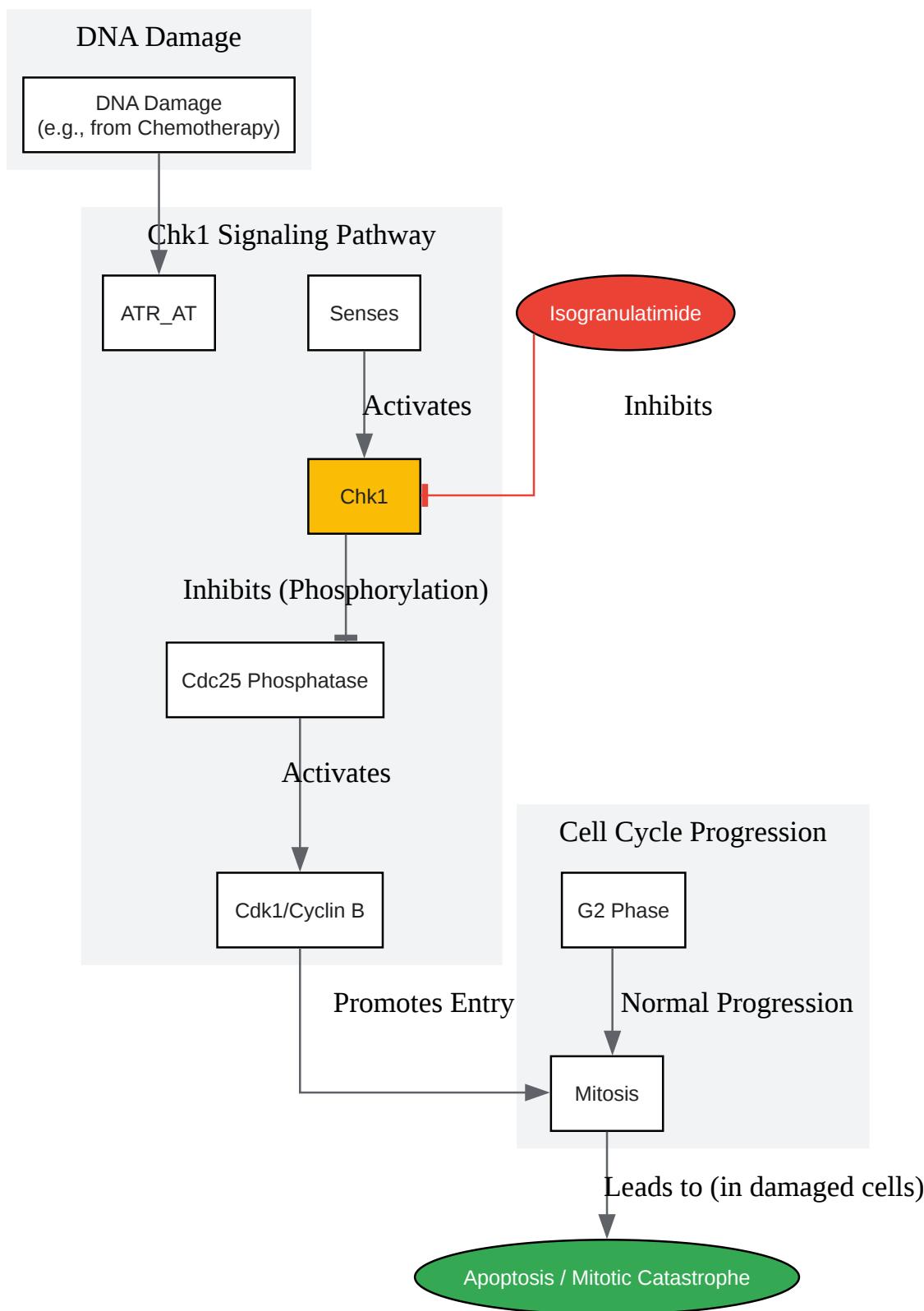
- Male and female Sprague-Dawley rats (8-10 weeks old)
- **Isogranulatimide** (formulated in a suitable vehicle)
- Standard laboratory animal caging and diet

Procedure:

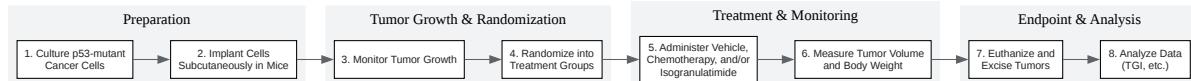
- Dosing:

- Administer a single dose of **Isogranulatimide** at three different dose levels (low, mid, high) to separate groups of rats (n=5 per sex per group). Include a vehicle control group.
- Clinical Observations:
 - Observe the animals for clinical signs of toxicity immediately after dosing and then daily for 14 days. Observations should include changes in skin, fur, eyes, and motor activity.
- Body Weight:
 - Record the body weight of each animal before dosing and then weekly until the end of the study.
- Necropsy:
 - At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in the organs.

Mandatory Visualizations

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Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by **Isogranulatimide**.



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Caption: Experimental workflow for an in vivo antitumor efficacy study in a xenograft mouse model.

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References

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